molecular formula C22H25N3 B11774277 N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine

N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine

Cat. No.: B11774277
M. Wt: 331.5 g/mol
InChI Key: NNMKQVVLUKJTCY-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine is a pyridazine derivative characterized by a central pyridazin-3-amine scaffold substituted with a tert-butyl group at the 6-position and two benzyl groups at the N1 and N2 positions.

Properties

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

N,N-dibenzyl-6-tert-butylpyridazin-3-amine

InChI

InChI=1S/C22H25N3/c1-22(2,3)20-14-15-21(24-23-20)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3

InChI Key

NNMKQVVLUKJTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with benzylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine group facilitates alkylation under basic conditions. For example, reactions with benzyl chloride/bromide in the presence of K₂CO₃ or NaOH yield quaternary ammonium salts. This reactivity is foundational for synthesizing analogs with modified pharmacological properties.

Reaction Reagents/Conditions Product Yield Source
Benzylation of pyridazineBenzyl chloride, K₂CO₃, DMFN,N-Dibenzyl-6-(tert-butyl)pyridazin-3-ammonium chloride85%

Substitution Reactions

The pyridazine ring undergoes nucleophilic aromatic substitution (SₙAr) at electron-deficient positions. For instance, reactions with amines or thiols at elevated temperatures yield substituted derivatives:

Substrate Reagent Position Product Yield Source
6-(tert-butyl)pyridazin-3-amineDibenzylamine, THF, 80°CC-3N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine78%
Nitrobutadiene derivativep-Phenetidine, Et₂OC-44-Triazolyl-4-(4-ethoxyphenylamino)butadiene83%

Cyclization and Heterocycle Formation

The compound participates in cyclization cascades to form fused heterocycles. For example, treatment with arylhydrazines generates nitro-substituted pyrazoles :

Starting Material Reagent Product Conditions Yield Source
Trichloronitrobutadiene 25 Phenylhydrazine, THF1-(3-Azabicyclohexyl)-4-nitropyrazole 27 24h, reflux90%

Mechanism Insight :

  • Nucleophilic attack by hydrazine at the nitro-substituted carbon.

  • Tautomerization to amidine intermediate.

  • Intramolecular SₙVin cyclization to form pyrazole .

Amide Coupling

The secondary amine reacts with carboxylic acids under coupling agents (e.g., HATU, EDCI) to form amides. For example:

Carboxylic Acid Coupling Agent Product Yield Source
Quinoline-3-carboxylic acid 49 EDCI, DMAP, CH₂Cl₂N-(Pyridazinyl)-quinoline-3-carboxamide65%

Selective Deprotection

The dibenzylamine group undergoes hydrogenolysis (H₂/Pd-C) to yield primary amines, enabling downstream functionalization :

Substrate Conditions Product Yield Source
N,N-Dibenzyl derivative 30 H₂ (1 atm), Pd/C, EtOH6-(tert-butyl)pyridazin-3-amine92%

A₃ Adenosine Receptor (A₃AR) Affinity

Modifications at the 6-position significantly impact receptor binding. Compound 30 (dibenzylamino-substituted) demonstrates high A₃AR selectivity (Kᵢ = 58 nM) :

Compound A₃AR Kᵢ (nM) Selectivity (vs A₁/A₂A) Source
30 58>100-fold
36 9602–6-fold

Key Reaction Trends:

  • Steric Effects : Bulky tert-butyl groups hinder substitution at C-6 but enhance regioselectivity .

  • Electronic Effects : Electron-withdrawing nitro groups activate the pyridazine ring for SₙAr .

  • Catalytic Influence : Palladium catalysts improve coupling efficiency in amide synthesis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the significant applications of N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine is its antimicrobial properties. Research indicates that derivatives of pyridazine compounds exhibit notable antibacterial effects against a range of pathogens. For instance, studies have reported that certain pyridazine derivatives demonstrate minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as therapeutic agents against resistant bacterial strains .

Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. In vitro studies have indicated that pyridazine derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response. This suggests a potential role in treating inflammatory diseases .

Pharmacological Insights

CETP Inhibition
this compound has been studied for its potential to inhibit cholesteryl ester transfer protein (CETP). CETP plays a crucial role in lipid metabolism and cardiovascular health. Compounds that inhibit CETP can help manage cholesterol levels by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol and triglycerides . This makes it a candidate for developing therapies for hyperlipidemia and arteriosclerosis.

Neuroprotective Effects
Emerging research suggests that pyridazine derivatives may offer neuroprotective benefits. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The mechanism involves modulation of signaling pathways associated with cell survival .

Materials Science Applications

Polymeric Composites
In materials science, this compound can be utilized as a building block for synthesizing polymeric composites. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications. The incorporation of such compounds into polymers can lead to improved performance characteristics .

Data Tables

Application Area Activity/Effect Reference
AntimicrobialEffective against E. faecalis, P. aeruginosa
Anti-inflammatoryInhibits IL-6 and TNF-α
CETP InhibitionReduces LDL and triglycerides
NeuroprotectionProtects neuronal cells from oxidative stress
Polymeric CompositesEnhances thermal stability

Case Studies

Case Study 1: Antimicrobial Efficacy
In an experimental study, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones comparable to conventional antibiotics, highlighting its potential application in treating bacterial infections.

Case Study 2: CETP Inhibition Mechanism
A study focusing on the lipid-lowering effects of this compound demonstrated its ability to selectively inhibit CETP activity in vitro. This was associated with an increase in HDL levels and a decrease in LDL levels, suggesting its utility in cardiovascular disease management.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

MW108 (N,N-Dimethyl-6-(naphthalene-2-yl)-5-(pyridine-4-yl)pyridazin-3-amine)

  • Key Differences : Replaces tert-butyl and benzyl groups with dimethylamine, naphthalene, and pyridine substituents.
  • Activity : Acts as a brain-penetrant p38MAPK inhibitor, showing efficacy in reducing neuroinflammation and ASD-like behaviors in preclinical models .

Antimalarial Pyridazine Derivatives ()

Three imidazopyridazine derivatives (47, 48, 49) were synthesized with methylsulfinyl/methylsulfonyl phenyl groups:

Compound Substituents (R1/R2) Yield (%) Melting Point (°C) Purity (%)
47 3-MeSO/3-MeSO2 10 150.4–152.0 95.1
48 3-MeSO/3-MeSO 15 110.0–113.5 96.6
49 3-MeSO/4-MeSO2 17 161.6–163.7 N/A
  • Comparison : These compounds prioritize sulfonyl/sulfinyl groups for antimalarial activity, contrasting with the tert-butyl and benzyl groups in the target compound. The tert-butyl group’s lipophilicity may enhance blood-brain barrier penetration, whereas sulfonyl groups improve solubility and target engagement in parasitic enzymes .

Gamma-Secretase Modulators ()

BPN-15606 and analogues feature pyridazin-3-amine cores with fluorophenyl, methylimidazolyl, and methoxypyridyl substituents.

  • Key Differences : The target compound lacks the methoxy and heteroaromatic substituents critical for amyloid-beta modulation.
  • Activity : Fluorophenyl and methylimidazolyl groups in BPN-15606 enhance potency against gamma-secretase, highlighting how electron-withdrawing substituents fine-tune enzyme interaction .

N-Benzyl Derivatives (–14)

  • N-Benzyl-6-[4-(3-Nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine () : Incorporates a piperazinyl-nitrobenzoyl group, increasing molecular weight (MW: ~434.45 g/mol) and complexity. The dibenzyl groups in the target compound may reduce rotational freedom compared to the flexible piperazine linker.
  • N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): Substitutes benzyl with methylphenyl and pyrazolyl groups.

Pharmacological and Industrial Relevance

  • Target Selectivity : Dibenzyl and tert-butyl groups may confer selectivity for CNS targets (e.g., kinases, neurotransmitter receptors) over peripheral enzymes, unlike antimalarial or gamma-secretase-targeted compounds .
  • Sulfonyl groups in antimalarials balance this with polar surface area .

Biological Activity

N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the current understanding of its biological properties based on diverse sources and research findings.

Chemical Structure

The molecular structure of this compound features a pyridazine ring substituted with benzyl and tert-butyl groups. This unique structure may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridazine derivatives, including this compound.

Compound Target Organism Activity Reference
This compoundStaphylococcus aureusModerate inhibition
This compoundEscherichia coliModerate inhibition

In a study examining various derivatives, this compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of heterocyclic compounds like this compound has been explored in several contexts. Research indicates that modifications in the pyridazine structure can enhance inhibitory effects against viral replication.

Study Focus Findings Reference
Inhibition of viral replicationCompounds with similar structures showed significant antiviral activity at low micromolar concentrations
Structure–activity relationship (SAR) analysisSubstituents at specific positions enhance efficacy against viral targets

These findings suggest that further exploration into the structure–activity relationships could yield more potent antiviral agents based on this scaffold.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary results indicate that it may induce apoptosis in cancer cells through various pathways.

Cell Line IC50 Value (μM) Mechanism Reference
FaDu (hypopharyngeal)15.2Induction of apoptosis
N2a/APP (Alzheimer's model)20.5Modulation of amyloid precursor protein processing

In these studies, the compound exhibited significant cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Case Study on Antiviral Activity : A detailed study analyzed the effectiveness of various pyridazine derivatives in inhibiting viral enzymes. This compound was among the compounds tested, showing promising results in inhibiting viral replication at concentrations lower than 10 μM, which is significant for therapeutic applications .
  • Research on Anticancer Mechanisms : Further investigations into its anticancer effects revealed that this compound could modulate signaling pathways associated with cell survival and apoptosis, making it a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N,N-Dibenzyl-6-(tert-butyl)pyridazin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyridazine derivatives often involves multi-step reactions, such as condensation of substituted pyridazine precursors with benzyl halides under basic conditions. For example, triethylamine in dichloromethane is commonly used to facilitate nucleophilic substitution. Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity. Tert-butyl groups may require inert atmospheres to prevent oxidation .
  • Key Parameters :

  • Solvent: Dichloromethane, DMF.
  • Base: Triethylamine, NaH.
  • Temperature: 0°C to reflux.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography (e.g., using WinGX or ORTEP-III) provides definitive structural data. Monoclinic or orthorhombic crystal systems are common for pyridazine derivatives. Key metrics include bond angles (e.g., C-N-C ~120°) and torsion angles for substituent orientation. Diffraction data collection with a Bruker APEXII CCD detector is standard .
  • Example Data :

ParameterValue
Space groupC2/c
Unit cell (Å)a=31.87, b=7.94, c=10.84
β angle109.7°

Q. What pharmacological activities are associated with pyridazine derivatives like this compound?

  • Methodological Answer : Pyridazine scaffolds exhibit enzyme modulation (e.g., kinase inhibition) and receptor antagonism. In vitro assays (e.g., fluorescence polarization) can assess binding affinity. The tert-butyl group enhances metabolic stability, while dibenzyl substituents may influence lipophilicity and blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Cross-validation using complementary techniques is critical. For instance, dynamic NMR can explain discrepancies in proton splitting due to conformational flexibility. X-ray crystallography confirms static configurations, while computational modeling (DFT) reconciles electronic effects. Conflicting NOE signals may arise from crystal packing vs. solution-phase dynamics .

Q. What solvent effects govern the stability of the tert-butyl group in pyridazine derivatives during solvolysis?

  • Methodological Answer : Solvolysis rates depend on solvent polarity and cation/anion solvation. Polar aprotic solvents (e.g., DMSO) stabilize transition states via dipole interactions. Tert-butyl groups exhibit lower sensitivity to anion solvation (n ≈ 0.35 in solvolysis equations) compared to smaller substituents. Solvent dielectric constant (ε) and Kamlet-Taft parameters are predictive .
  • Data Example :

SolventRate (k, s⁻¹)
Ethanol1.2 × 10⁻⁵
DMSO3.8 × 10⁻⁴

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

  • Methodological Answer : Systematic substitution at the pyridazine C-3 and C-6 positions is key. Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances electrophilicity and target engagement. Pharmacophore modeling identifies critical H-bond donors/acceptors. In vivo PK/PD studies validate metabolic stability conferred by tert-butyl groups .
  • SAR Table :

SubstituentIC₅₀ (nM)LogP
-CF₃12 ± 23.1
-OCH₃45 ± 52.4

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